Cas no 1780417-55-1 (7-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline)

7-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound featuring a tetrahydroisoquinoline core substituted with bromine and methoxy functional groups. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The bromine substituent enhances reactivity for further functionalization, while the methoxy group contributes to electronic modulation and stability. Its rigid scaffold is advantageous in medicinal chemistry for designing ligands targeting CNS receptors or enzyme inhibitors. The compound is typically handled under controlled conditions due to its sensitivity. High-purity grades are available for research applications, ensuring reproducibility in synthetic pathways.
7-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline structure
1780417-55-1 structure
商品名:7-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline
CAS番号:1780417-55-1
MF:C10H12BrNO
メガワット:242.11238193512
CID:6339319
PubChem ID:84703166

7-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質

名前と識別子

    • EN300-4991693
    • SCHEMBL22858977
    • 7-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline
    • 1780417-55-1
    • 7-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline
    • インチ: 1S/C10H12BrNO/c1-13-10-5-8(11)4-7-6-12-3-2-9(7)10/h4-5,12H,2-3,6H2,1H3
    • InChIKey: JQIXOQZMNIGXPS-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C2=C(C=1)CNCC2)OC

計算された属性

  • せいみつぶんしりょう: 241.01023g/mol
  • どういたいしつりょう: 241.01023g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 176
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 21.3Ų

7-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-4991693-2.5g
7-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline
1780417-55-1 95.0%
2.5g
$4019.0 2025-03-15
Enamine
EN300-4991693-1.0g
7-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline
1780417-55-1 95.0%
1.0g
$2050.0 2025-03-15
Enamine
EN300-4991693-0.1g
7-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline
1780417-55-1 95.0%
0.1g
$712.0 2025-03-15
Enamine
EN300-4991693-0.05g
7-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline
1780417-55-1 95.0%
0.05g
$545.0 2025-03-15
Enamine
EN300-4991693-0.25g
7-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline
1780417-55-1 95.0%
0.25g
$1015.0 2025-03-15
Enamine
EN300-4991693-0.5g
7-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline
1780417-55-1 95.0%
0.5g
$1599.0 2025-03-15
Enamine
EN300-4991693-5.0g
7-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline
1780417-55-1 95.0%
5.0g
$5949.0 2025-03-15
Enamine
EN300-4991693-10.0g
7-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline
1780417-55-1 95.0%
10.0g
$8819.0 2025-03-15

7-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline 関連文献

7-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinolineに関する追加情報

Introduction to 7-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS No. 1780417-55-1)

7-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline, identified by the chemical compound code CAS No. 1780417-55-1, is a structurally significant heterocyclic amine that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the tetrahydroisoquinoline (THIQ) class, a family of molecules known for their diverse biological activities and relevance in drug discovery. The presence of both bromo and methoxy substituents in its molecular framework imparts unique electronic and steric properties, making it a valuable scaffold for synthetic chemists and pharmacologists.

The nomenclature of 7-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline reflects its structural composition: a seven-membered aromatic ring fused with a piperidine moiety, featuring a bromine atom at the 7-position and a methoxy group at the 5-position. This specific arrangement not only defines its identity but also influences its reactivity and potential interactions with biological targets. The CAS registry number 1780417-55-1 serves as a unique identifier, distinguishing it from other isomers and analogs within the THIQ family.

In recent years, the pharmaceutical industry has shown increasing interest in tetrahydroisoquinoline derivatives due to their demonstrated efficacy in modulating various neurological and cardiovascular pathways. The brominated methoxy-substituted THIQ scaffold, such as 7-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline, has been explored for its potential as an intermediate in the synthesis of bioactive molecules. Research indicates that such modifications can enhance binding affinity and metabolic stability, critical factors in drug development.

One of the most compelling aspects of 7-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline is its utility as a building block in medicinal chemistry. The bromine atom at the 7-position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse pharmacophores. Concurrently, the methoxy group at the 5-position can be oxidized or reduced to yield additional derivatives with altered biological profiles. These synthetic versatility features make it an attractive candidate for hit identification and lead optimization campaigns.

The biological significance of tetrahydroisoquinoline derivatives has been underscored by numerous preclinical studies. Compounds within this class have been investigated for their potential roles in treating neurodegenerative disorders like Parkinson’s disease and Alzheimer’s disease. The structural motif is believed to interact with neurotransmitter receptors and ion channels, thereby modulating neuronal activity. Specifically, 7-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline has been hypothesized to influence dopaminergic pathways due to its similarity to known bioactive THIQs.

Recent advancements in computational chemistry have further illuminated the pharmacological promise of 7-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline. Molecular docking studies have suggested that this compound may bind to targets such as dopamine receptors (D2), serotonin receptors (5-HT), and α-synuclein aggregates. These interactions are particularly relevant given the growing body of evidence linking dysregulation of these pathways to neuroinflammatory processes. Furthermore, spectroscopic analyses have revealed that the electronic environment around the bromo and methoxy substituents modulates ligand-receptor affinity through hydrogen bonding and hydrophobic interactions.

In synthetic methodologies,7-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline serves as a precursor for more complex derivatives via multi-step organic transformations. For instance, palladium-catalyzed coupling reactions can be employed to introduce aryl or heteroaryl groups at positions adjacent to the existing substituents. Additionally, transition-metal-catalyzed hydrogenation techniques allow for selective reduction or oxidation of functional groups within the molecule. These strategies underscore the compound’s role as a versatile intermediate in constructing novel pharmacological entities.

The industrial application of 7-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline extends beyond academic research into drug discovery pipelines. Pharmaceutical companies have utilized analogs derived from this scaffold in early-stage clinical trials targeting central nervous system disorders. While clinical data on 7-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline itself remains limited due to its status as an intermediate, preliminary results from related derivatives suggest promising therapeutic outcomes without significant adverse effects.

The chemical stability of 7-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline under various storage conditions has also been examined extensively。 Studies indicate that proper handling—such as storage under inert atmospheres at controlled temperatures—ensures minimal degradation over time。 This stability is crucial for maintaining batch-to-batch consistency during synthetic protocols and subsequent biological evaluations。

Future directions in research may explore derivatization strategies aimed at enhancing selectivity or reducing off-target effects。 For example, introducing fluorine atoms at strategic positions could improve metabolic robustness while preserving receptor binding affinity。 Similarly, modifications designed to increase water solubility might expand therapeutic possibilities through oral administration routes。

Environmental considerations also play a role in evaluating compounds like 7-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline。 Efforts are underway to develop greener synthetic routes that minimize waste generation and hazardous byproducts。 Such initiatives align with broader industry goals toward sustainable chemistry practices。

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